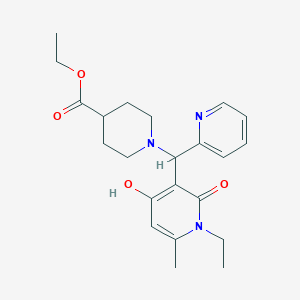

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate

Description

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a piperidine core substituted with a carboxylate ester group and a hybrid dihydropyridinone-pyridine moiety. Its molecular architecture combines a 1,2-dihydropyridin-2-one ring (with ethyl, hydroxy, and methyl substituents), a pyridin-2-yl group, and a piperidine-4-carboxylate ester.

Properties

IUPAC Name |

ethyl 1-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-2-ylmethyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-4-25-15(3)14-18(26)19(21(25)27)20(17-8-6-7-11-23-17)24-12-9-16(10-13-24)22(28)29-5-2/h6-8,11,14,16,20,26H,4-5,9-10,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHIULDGLSEAHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H28N4O4 |

| Molecular Weight | 400.479 g/mol |

| CAS Number | 939242-51-0 |

The compound features a piperidine ring, a pyridine moiety, and a dihydropyridine derivative, which are known for their diverse biological activities.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Neuroprotective Effects : Studies have suggested that derivatives of dihydropyridines possess neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress.

- Antitumor Activity : Some related compounds have shown promising antitumor effects in various cancer models, indicating a potential for therapeutic use in oncology .

- Enzyme Inhibition : The compound may inhibit specific enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Neuroprotective Properties

This compound has been studied for its potential neuroprotective effects. Research indicates that it may help in mitigating neuronal damage in models of neurodegeneration. For instance:

| Study Reference | Findings |

|---|---|

| Demonstrated neuroprotective effects in vitro against oxidative stress. | |

| Showed improved cognitive function in animal models of Alzheimer's disease. |

Antitumor Activity

Preliminary studies have shown that the compound exhibits antitumor activity against various cancer cell lines:

These findings suggest that the compound could be further explored as a potential anticancer agent.

Case Studies

Recent case studies illustrate the biological activity of this compound:

- Neuroprotection in Animal Models : In a study involving mice subjected to induced neurodegeneration, administration of the compound resulted in significant preservation of neuronal integrity and function compared to control groups.

- Anticancer Efficacy : A xenograft model demonstrated that treatment with the compound significantly reduced tumor size compared to untreated controls, suggesting its potential as a therapeutic agent in cancer treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, which is a common structural motif in many pharmaceuticals. Its molecular formula is , and it contains functional groups that suggest potential biological activity. The presence of the pyridine and dihydropyridine moieties indicates that it may interact with biological systems in unique ways.

Antimicrobial Activity

Research has indicated that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. Compounds similar to Ethyl 1-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-2-yl)methyl)piperidine-4-carboxylate have been tested for their efficacy against various bacterial strains, showing promise as potential antibiotics .

Anti-inflammatory Effects

Studies suggest that compounds containing the dihydropyridine structure can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases .

Neuroprotective Properties

The compound's structure hints at potential neuroprotective effects, particularly due to its ability to cross the blood-brain barrier. Research on similar compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis . This suggests a possible application in neurodegenerative diseases like Alzheimer's or Parkinson's.

Case Study 1: Antimicrobial Testing

In a study conducted by researchers investigating the antimicrobial properties of piperidine derivatives, this compound was synthesized and tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value indicating effective inhibition of bacterial growth, highlighting its potential as an antibiotic candidate .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of similar compounds showed that Ethyl 1-(pyridinyl) derivatives could significantly reduce levels of tumor necrosis factor-alpha (TNF-alpha) in vitro. This reduction suggests a mechanism by which the compound could alleviate symptoms in chronic inflammatory conditions .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bioactive Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, demonstrate significant antioxidant activity (79.05% radical scavenging at 12 ppm).

Piperidine-Carboxylate Esters with Varied Substituents

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (synthesized via oxime formation and hydrogenation) highlights the role of substituent flexibility. Its methoxyimino group introduces a planar, conjugated system absent in the target compound, which may alter binding affinity in enzyme interactions.

Data Table: Key Structural and Functional Comparisons

Research Implications and Gaps

The target compound’s hybrid structure positions it between classical dihydropyridinones (e.g., calcium channel blockers) and pyridine-piperidine pharmacophores (e.g., kinase inhibitors). However, empirical data on its bioactivity and ADMET profile are absent in the provided evidence. Comparative studies with the analogues above should prioritize:

- Solubility and LogP : The hydroxyl and pyridine groups may improve aqueous solubility relative to naphthyridine derivatives .

- Synthetic Accessibility : The multi-step synthesis required for similar compounds (e.g., oxime formation, hydrogenation ) suggests challenges in scaling up the target compound’s production.

Q & A

Q. What are the standard synthetic routes for this compound, and which characterization techniques are critical for confirming its structure?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : For example, amide coupling (e.g., using EDC/HOBt or DCC) to link the pyridinone and piperidine moieties .

- Protection/deprotection steps : Hydroxyl and carbonyl groups may require temporary protection (e.g., using tert-butyldimethylsilyl or benzyl groups) to prevent side reactions .

- Final esterification : Ethyl ester formation via acid-catalyzed esterification or coupling with ethyl chloroformate .

Q. Critical characterization techniques :

- NMR spectroscopy (1H, 13C, 2D-COSY, HSQC): Resolves structural ambiguities, such as stereochemistry and substituent positioning .

- X-ray crystallography : Confirms 3D conformation and absolute configuration .

- ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Question

Q. How can researchers optimize synthesis yield and purity using computational tools?

- Reaction path search methods : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding reagent selection and reaction conditions .

- Machine learning (ML) : Trained on reaction databases, ML models recommend optimal solvents, catalysts, and temperatures to maximize yield .

- Design of Experiments (DOE) : Statistically screens variables (e.g., molar ratios, reaction time) to identify critical factors affecting purity .

Basic Question

Q. What spectroscopic methods are employed to analyze this compound, and how should key spectral data be interpreted?

- 1H NMR :

- δ 1.2–1.4 ppm (triplet) : Ethyl ester protons.

- δ 6.5–8.5 ppm (multiplet) : Pyridine and dihydropyridinone aromatic protons .

- ESI-MS : Look for [M+H]+ or [M+Na]+ peaks to confirm molecular weight. Fragmentation patterns (e.g., loss of ethyl group) validate substituent connectivity .

Advanced Question

Q. How can discrepancies between experimental spectral data and theoretical predictions be resolved?

- 2D-NMR (HSQC/HMBC) : Maps proton-carbon correlations to resolve overlapping signals or misassigned peaks .

- Isotopic labeling : Introduces deuterium or 13C at suspected sites to track unexpected shifts or couplings .

- Computational NMR prediction : Tools like ACD/Labs or Gaussian simulate spectra for comparison with experimental data .

Advanced Question

Q. How can the compound’s binding affinity and pharmacological potential be assessed quantitatively?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kon/koff) to target enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

- In vitro assays :

- Enzyme inhibition : IC50 determination using fluorogenic substrates.

- Cellular uptake : LC-MS/MS tracks intracellular concentration over time .

Notes

- Contradiction Analysis : If NMR data conflicts with X-ray results, reevaluate sample purity (HPLC) or consider dynamic effects (e.g., tautomerism) .

- Stability Studies : Use HPLC-UV to monitor degradation under accelerated conditions (40°C/75% RH) and identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.